molecular formula C11H13N2O4P B12755841 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide CAS No. 156454-78-3

2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide

Katalognummer: B12755841
CAS-Nummer: 156454-78-3
Molekulargewicht: 268.21 g/mol
InChI-Schlüssel: OMDWCUDYZMVYPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide is a heterocyclic compound with the molecular formula C11H13N2O3P This compound is known for its unique structure, which includes a morpholine ring fused to a benzoxazaphosphorinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide typically involves the reaction of morpholine with a suitable benzoxazaphosphorinone precursor. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like ytterbium(III) triflate to facilitate the reaction. The process may also involve microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce new functional groups into the molecule, potentially altering its properties and applications.

Wissenschaftliche Forschungsanwendungen

2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Morpholino-2,3-dihydro-1,3,2-benzoxazaphosphorin-4-one 2-oxide apart is its morpholine ring fused to the benzoxazaphosphorinone core, which imparts unique chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

156454-78-3

Molekularformel

C11H13N2O4P

Molekulargewicht

268.21 g/mol

IUPAC-Name

2-morpholin-4-yl-2-oxo-3H-1,3,2λ5-benzoxazaphosphinin-4-one

InChI

InChI=1S/C11H13N2O4P/c14-11-9-3-1-2-4-10(9)17-18(15,12-11)13-5-7-16-8-6-13/h1-4H,5-8H2,(H,12,14,15)

InChI-Schlüssel

OMDWCUDYZMVYPM-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1P2(=O)NC(=O)C3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.